molecular formula C8H18ClN B13609649 4-Cyclobutylbutan-1-aminehydrochloride

4-Cyclobutylbutan-1-aminehydrochloride

Cat. No.: B13609649
M. Wt: 163.69 g/mol
InChI Key: LTAORNAUQZDMDR-UHFFFAOYSA-N
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Description

4-Cyclobutylbutan-1-aminehydrochloride is an organic compound that features a cyclobutyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, where potassium cyclobutyltrifluoroborate reacts with an appropriate aryl halide under palladium catalysis . This reaction is known for its mild conditions and high yields.

Industrial Production Methods

Industrial production of 4-Cyclobutylbutan-1-aminehydrochloride may involve large-scale batch reactions using similar coupling techniques. The use of continuous flow reactors can enhance efficiency and scalability, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutylbutan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclobutyl ring can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated cyclobutyl derivatives.

Scientific Research Applications

4-Cyclobutylbutan-1-aminehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclobutylbutan-1-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclobutyl ring may contribute to the compound’s stability and specificity in binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple cycloalkane with similar ring strain and reactivity.

    Butan-1-amine: A linear amine with similar functional group reactivity but lacking the cyclobutyl ring.

    Cyclobutylmethylamine: A compound with a similar cyclobutyl group but different overall structure.

Uniqueness

4-Cyclobutylbutan-1-aminehydrochloride is unique due to the combination of the cyclobutyl ring and the butan-1-amine backbone, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

4-cyclobutylbutan-1-amine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c9-7-2-1-4-8-5-3-6-8;/h8H,1-7,9H2;1H

InChI Key

LTAORNAUQZDMDR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCCCN.Cl

Origin of Product

United States

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